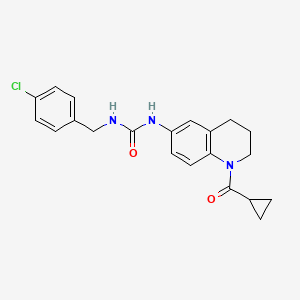
1-(4-Chlorobenzyl)-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C21H22ClN3O2 and its molecular weight is 383.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Chlorobenzyl)-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS Number: 1203384-37-5) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H22ClN3O2
- Molecular Weight : 383.9 g/mol
- Structure : The compound contains a urea moiety linked to a tetrahydroquinoline derivative, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially including enzymes and receptors involved in various cellular processes. The presence of the chlorobenzyl and cyclopropanecarbonyl groups suggests that it may exhibit inhibitory effects on certain pathways related to cancer and other diseases.
Antitumor Activity
Research indicates that compounds similar to this compound have shown promise in inhibiting tumor growth. For instance:
- In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest.
- Mechanistic studies suggest that these compounds may function as topoisomerase inhibitors or disrupt microtubule dynamics, leading to cell death.
Neuroprotective Effects
Some studies have indicated potential neuroprotective properties:
- Neuroprotective assays showed that derivatives could reduce oxidative stress in neuronal cells, hinting at a possible therapeutic role in neurodegenerative diseases.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a closely related compound in a mouse model of breast cancer. The results indicated:
- Tumor Volume Reduction : A significant decrease in tumor volume was observed in treated mice compared to controls.
- Mechanistic Insights : Histological analysis revealed increased apoptosis rates and decreased proliferation markers in tumor tissues.
Study 2: Neuroprotection in Animal Models
In another study focusing on neuroprotection:
- Model Used : A rat model of induced oxidative stress.
- Findings : Treatment with the compound led to improved behavioral outcomes and reduced neuronal loss.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c22-17-7-3-14(4-8-17)13-23-21(27)24-18-9-10-19-16(12-18)2-1-11-25(19)20(26)15-5-6-15/h3-4,7-10,12,15H,1-2,5-6,11,13H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWHQXJQOQDAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














